N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling of the pyrrole ring: The pyrrole ring is introduced through a coupling reaction with the triazole intermediate.
Thioacetamide formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Unique due to its specific combination of functional groups.
Other triazole derivatives: Share the triazole ring but differ in other functional groups.
Pyrrole-containing compounds: Similar in having a pyrrole ring but vary in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-11-19-20-16(22(11)21-7-3-4-8-21)25-10-15(23)18-13-6-5-12(17)9-14(13)24-2/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWXNNKBSXKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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